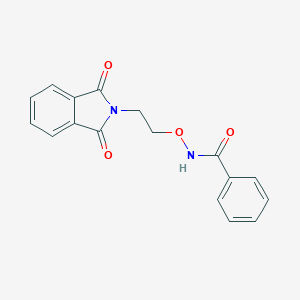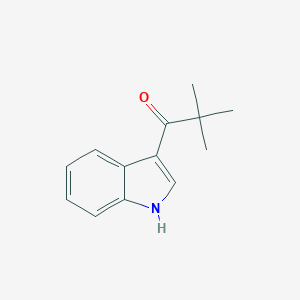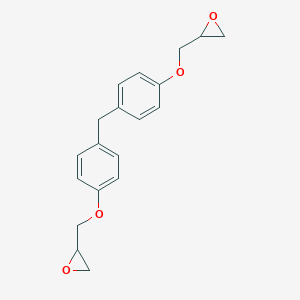
Bisfenol F bis(2,3-dihidroxipropil) éter
Descripción general
Descripción
Bisphenol F bis(2,3-dihydroxypropyl) ether is the hydrolyzed derivative of bisphenol F-diglycidyl ether (BFDGE), which is produced, when the internal coating of the food storage-can, containing BFDGE comes into contact with aqueous and acidic foodstuffs.
Aplicaciones Científicas De Investigación
Química Analítica
El bisfenol F bis(2,3-dihidroxipropil) éter sirve como un estándar de referencia analítica en técnicas de cromatografía. Se utiliza para la cuantificación de analitos en alimentos enlatados y bebidas, así como en estimulantes alimenticios a base de agua . Su papel en la química analítica es crucial para garantizar la seguridad y el cumplimiento de los materiales de envasado de alimentos.
Industria alimentaria
En la industria alimentaria, este compuesto es significativo ya que es un derivado hidrolizado del éter diglicidílico de bisfenol F (BFDGE). Cuando el revestimiento interno de las latas de almacenamiento de alimentos que contienen BFDGE entra en contacto con alimentos acuosos y ácidos, se produce el this compound . Es esencial para estudiar la migración de sustancias desde el envase a los alimentos.
Ciencia de materiales
Este compuesto se utiliza en ciencia de materiales, particularmente en la síntesis de resinas organosol. Ayuda a prevenir la degradación térmica de los polímeros y es un subproducto durante la eliminación del ácido clorhídrico en la resina organosol, lo que resulta en un compuesto clorado . Su estudio ayuda a desarrollar materiales más estables y duraderos.
Ciencia ambiental
El papel del this compound en la ciencia ambiental está relacionado con su presencia en los recubrimientos de las latas de almacenamiento de alimentos. La investigación en este campo se centra en el impacto ambiental de estos compuestos, especialmente cuando se filtran a los alimentos y posteriormente ingresan al ecosistema .
Cosméticos
En cosméticos, el this compound puede estar involucrado en la formulación de productos o servir como un estándar de referencia para el control de calidad. La seguridad de estos compuestos es de particular interés debido al contacto directo con la piel .
Mecanismo De Acción
Target of Action
It is a derivative of bisphenol f diglycidyl ether (bfdge), which suggests that it may interact with similar biological targets .
Mode of Action
As a derivative of BFDGE, it may share similar interactions with its targets .
Result of Action
As a derivative of BFDGE, it may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol F bis(2,3-dihydroxypropyl) ether. For instance, it is produced when the internal coating of a food storage can, containing BFDGE, comes into contact with aqueous and acidic foodstuffs . This suggests that the compound’s action can be influenced by the acidity and water content of its environment.
Propiedades
IUPAC Name |
3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRHUPDMVWBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398013 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72406-26-9 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Bisphenol F bis(2,3-dihydroxypropyl) ether is less cytotoxic than its parent compound, BFDGE. What might explain this difference in toxicity?
A1: The study suggests that the reduced cytotoxicity of Bisphenol F bis(2,3-dihydroxypropyl) ether compared to BFDGE could be attributed to the structural changes introduced by hydroxylation. [] The addition of hydroxyl groups (-OH) to the molecule might alter its reactivity, binding affinity to cellular targets, and metabolic pathways, ultimately leading to lower toxicity. Further research is needed to understand the precise mechanisms underlying this difference.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


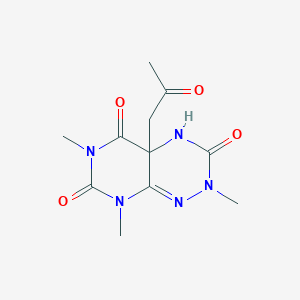
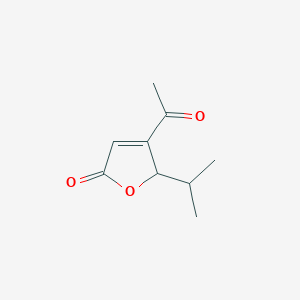


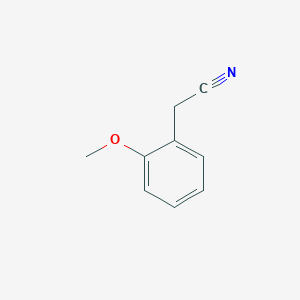
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
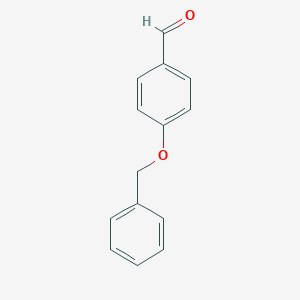


![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
